molecular formula C17H12Cl2N2O3S2 B2475858 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895460-26-1

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B2475858
CAS RN: 895460-26-1
M. Wt: 427.31
InChI Key: IXBHHGGDSQVRMT-UHFFFAOYSA-N
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Description

“N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antimicrobial Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide and its derivatives have been extensively studied for their antimicrobial properties. For instance, Mistry, Desai, and Intwala (2009) synthesized novel compounds, including derivatives of this chemical, and screened them for antimicrobial activity against various microorganisms (Mistry, Desai, & Intwala, 2009). Additionally, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety, which demonstrated promising antimicrobial results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Properties

Research has also been conducted on the anticancer potential of this compound derivatives. Evren et al. (2019) synthesized new compounds and studied their anticancer activity, finding some derivatives showing selectivity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Yurttaş, Tay, and Demirayak (2015) explored the antitumor activity of various derivatives against multiple human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity

Research by Talapuru et al. (2014) highlighted the antioxidant activity of certain derivatives, demonstrating greater effectiveness than standard ascorbic acid in some cases (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014). Koppireddi et al. (2013) synthesized and evaluated a series of derivatives for both antioxidant and anti-inflammatory activities, identifying compounds with significant effects (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Molecular and Structural Analysis

Boechat et al. (2011) focused on the molecular and structural analysis of related compounds, detailing the intermolecular interactions and crystallographic characteristics (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011). Such studies are crucial for understanding the physical and chemical properties of these compounds, informing their potential applications in various scientific fields.

properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c18-11-6-7-13(14(19)8-11)15-9-25-17(20-15)21-16(22)10-26(23,24)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBHHGGDSQVRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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